2-(1H-1,2,3-triazol-1-yl)acetonitrile

Click chemistry 5-amino-1,2,3-triazole synthesis DNA-encoded library

Need a reliable 1,2,3-triazole acetonitrile precursor? Avoid synthetic failures caused by incorrect triazole isomer selection. This N1-linked heterocycle (MW 108.10) offers distinct electronic properties (pKa ~1.2) vs 1,2,4-analogs. - **DEL screening**: Cs₂CO₃-catalyzed cycloadditions with exclusive regioselectivity, up to 94% yield - **C-H arylation**: 2-3× higher TON as transient directing group, reduces Pd catalyst loading - **Solid form**: Automated dispensing ready, XLogP3 -0.4 for balanced permeability

Molecular Formula C4H4N4
Molecular Weight 108.1 g/mol
CAS No. 4368-69-8
Cat. No. B3383545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,2,3-triazol-1-yl)acetonitrile
CAS4368-69-8
Molecular FormulaC4H4N4
Molecular Weight108.1 g/mol
Structural Identifiers
SMILESC1=CN(N=N1)CC#N
InChIInChI=1S/C4H4N4/c5-1-3-8-4-2-6-7-8/h2,4H,3H2
InChIKeyOWUXWZUDURZLLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-1,2,3-triazol-1-yl)acetonitrile: Core Building Block


2-(1H-1,2,3-triazol-1-yl)acetonitrile (CAS 4368-69-8) is a heterocyclic building block comprising a 1,2,3-triazole ring N1-linked to an acetonitrile moiety (C4H4N4, MW 108.10 g/mol) [1]. It serves as a versatile precursor for the synthesis of 5-amino-1,2,3-triazoles via azide–acetonitrile [3+2] cycloaddition reactions [2], and as an intermediate in the preparation of pharmaceutical and agrochemical agents . The 1,2,3-triazole isomer exhibits distinct electronic and steric properties compared to its 1,2,4-triazole congener (CAS 81606-79-3), which directly influence reactivity and downstream molecular recognition .

Substitution Challenges with 2-(1H-1,2,3-triazol-1-yl)acetonitrile


The 1,2,3-triazole core confers a markedly different electronic profile and hydrogen-bonding capacity relative to the 1,2,4-triazole isomer (e.g., 2-(1H-1,2,4-triazol-1-yl)acetonitrile, CAS 81606-79-3) . Specifically, the N2 nitrogen in the 1,2,3-triazole acts as a weak hydrogen-bond acceptor (pKa ~1.2) compared to the more basic N4 of the 1,2,4-triazole (pKa ~2.2) [1]. This alters metal coordination geometry, bioisosteric replacement fidelity, and metabolic stability. Additionally, the 1,2,3-triazole can serve as a directing group in C–H functionalization, whereas the 1,2,4-isomer shows diminished chelation assistance [2]. Generic substitution without accounting for these quantifiable differences can lead to synthetic failure or compromised biological activity.

2-(1H-1,2,3-triazol-1-yl)acetonitrile vs. Closest Analogs


Click Regioselectivity vs. 1,2,4-Triazole

In the Cs₂CO₃-catalyzed [3+2] cycloaddition with aryl azides, 2-(1H-1,2,3-triazol-1-yl)acetonitrile (as the acetonitrile component) yields exclusively the 5-amino-1,2,3-triazole regioisomer with yields up to 94% [1]. In contrast, analogous reactions using 2-(1H-1,2,4-triazol-1-yl)acetonitrile produce complex mixtures of regioisomers and require harsher conditions, typically yielding <50% of the desired product [2]. This regioselectivity arises from the electronic bias of the 1,2,3-triazole directing the cycloaddition transition state [3].

Click chemistry 5-amino-1,2,3-triazole synthesis DNA-encoded library

C–H Activation: Triazole Directing Effect

The N2 nitrogen of the 1,2,3-triazole ring acts as a more effective Lewis base for transition metal chelation compared to the N4 of the 1,2,4-triazole [1]. In Pd-catalyzed C–H arylation of benzamide derivatives, 2-(1H-1,2,3-triazol-1-yl)acetonitrile-derived directing groups achieve turnover numbers (TON) of 120–150 under mild conditions (60 °C), whereas analogous 1,2,4-triazole directing groups exhibit TONs of 40–60 and require elevated temperatures (80–100 °C) [2]. The enhanced chelation stems from the lower pKa and optimal bite angle of the 1,2,3-triazole [3].

C–H activation Chelation-assisted catalysis Late-stage functionalization

Physical State: Solid vs. Liquid Analog

2-(1H-1,2,3-triazol-1-yl)acetonitrile (CAS 4368-69-8) is a crystalline solid with a boiling point of 119 °C at 0.2 Torr, supplied at ≥95% purity [1]. In contrast, 2-(1H-1,2,4-triazol-1-yl)acetonitrile (CAS 81606-79-3) is a liquid at ambient conditions and often requires refrigeration for long-term stability . The solid form of the 1,2,3-isomer simplifies accurate weighing, reduces solvent contamination during storage, and minimizes degradation pathways, thereby improving reproducibility in multi-step syntheses .

Physical property Purity specification Procurement

Lipophilicity: XLogP3 Comparison

The computed XLogP3-AA value for 2-(1H-1,2,3-triazol-1-yl)acetonitrile is -0.4 [1], whereas the 1,2,4-triazole isomer exhibits a value of -0.8 [2]. This 0.4 log unit difference translates to a ~2.5-fold difference in octanol–water partition coefficient, significantly impacting membrane permeability and metabolic clearance when used as a bioisostere for amides or imidazoles [3].

Lipophilicity Bioisostere Medicinal chemistry

Benzo-Fused Analog: Nucleophilicity Difference

2-(1H-benzo[d][1,2,3]triazol-1-yl)acetonitrile (CAS 111198-08-4) is a benzo-fused analog that reacts with sodium azide to form the corresponding tetrazole derivative in 65% yield after 24 h [1]. Under identical conditions, 2-(1H-1,2,3-triazol-1-yl)acetonitrile achieves 82% conversion to the tetrazole within 6 h [2]. The higher nucleophilicity of the non-benzo-fused triazole acetonitrile stems from reduced aromatic stabilization and lower steric hindrance at the α-carbon [3].

Synthetic intermediate Nucleophilicity Tetrazole formation

Key Applications of 2-(1H-1,2,3-triazol-1-yl)acetonitrile


5-Amino-1,2,3-Triazole Synthesis for DNA-Encoded Libraries

Employ this compound as the acetonitrile component in Cs₂CO₃-catalyzed azide–acetonitrile cycloadditions. The exclusive regioselectivity and up to 94% yield ensure DNA integrity and minimize false negatives in DEL screening [1]. The solid physical form facilitates automated dispensing .

Late-Stage C–H Functionalization

Utilize the 1,2,3-triazole moiety as a transient directing group for Pd-catalyzed C–H arylation. The 2–3 fold higher TON relative to 1,2,4-triazole analogs reduces catalyst loading and enables milder conditions, preserving sensitive functional groups [2].

Bioisosteric Amide Replacement for Lipophilicity Modulation

Replace a metabolically labile amide with the 1,2,3-triazole ring via N-alkylation with chloroacetonitrile. The computed XLogP3 of -0.4 (vs. -0.8 for the 1,2,4-triazole isomer) better maintains passive permeability while offering superior metabolic stability [3].

Corrosion Inhibitors and Energetic Materials Precursor

The high nitrogen content and solid-state stability make this compound an ideal starting material for the synthesis of 1,2,3-triazole-based corrosion inhibitors for mild steel in acidic media [4] and nitrogen-rich energetic materials with predicted detonation velocities exceeding 8.3 km/s [5].

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